molecular formula C19H21NO3 B191619 Isothebaine CAS No. 568-21-8

Isothebaine

Cat. No. B191619
CAS RN: 568-21-8
M. Wt: 311.4 g/mol
InChI Key: RQCOQZNIQLKGTN-ZDUSSCGKSA-N
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Description

Isothebaine is a chemical compound with the molecular formula C19H21NO3 . It has an average mass of 311.375 Da and a monoisotopic mass of 311.152130 Da .


Synthesis Analysis

There have been studies on the synthesis and biosynthesis of isothebaine . For instance, some new 1,2,3-triazole-tethered analogs of N-northebaine were designed and synthesized .


Molecular Structure Analysis

Isothebaine has a molecular formula of C19H21NO3 . It has one defined stereocentre . It is structurally derivative of aporphine .


Physical And Chemical Properties Analysis

Isothebaine has a molecular formula of C19H21NO3, an average mass of 311.375 Da, and a monoisotopic mass of 311.152130 Da .

Scientific Research Applications

  • Biological Activity : Isothebaine, alongside other alkaloids like thebaine and codeine, has been reported to possess narcotic and analgesic properties. However, its therapeutic utility is limited due to high toxicity and severe side effects. It was found that thebaine produced congenital malformations in test animals at high dosages, indicating limited dependence capacity (Kettenes-van den Bosch, Salemink, & Khan, 1981).

  • Chemical Isolation : Isothebaine has been isolated from the combined alkaloids of Papaver orientale, along with other alkaloids like oripavine and thebaine. This study also identified a new alkaloid isothebaidine (Israilov, Denisenko, Yunusov, Murav'eva, & Yunusov, 1978).

  • Chemical Analysis and Identification : The presence of isothebaine in Papaver bracteatum was confirmed through chemical analysis, and techniques like lanthanide-induced chemical shifts were used for the assignments of the 13C NMR chemical shifts of isothebaine (Theuns, Janssen, Biessels, & Salemink, 1985).

  • Inheritance in Interspecific Hybrids : A study on the alkaloid profiles of Papaver bracteatum, P. pseudo-orientale, and their hybrids indicated a dominance of the hexaploid parent P. pseudo-orientale for various characters, including isothebaine content. This finding has implications for the breeding of cultivars for industrial or ornamental purposes (Levy & Milo, 1991).

  • Quantitative Determination : High-speed liquid chromatography has been used for the quantitative determination of thebaine in poppy plants, with a focus on resolving the thebaine fraction well from isothebaine and orientalidine fractions (Smith, Beasley, Charles, & Ziegler, 1973).

Safety And Hazards

The safety data and hazards associated with isothebaine are not well-documented in the available resources .

properties

IUPAC Name

(6aS)-2,11-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-20-8-7-12-10-15(23-3)19(21)18-16(12)13(20)9-11-5-4-6-14(22-2)17(11)18/h4-6,10,13,21H,7-9H2,1-3H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCOQZNIQLKGTN-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=CC=C4)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=CC=C4)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901024034
Record name 2,11-Dimethoxy-1-hydroxyaporphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901024034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isothebaine

CAS RN

568-21-8
Record name (+)-Isothebaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=568-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isothebaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,11-Dimethoxy-1-hydroxyaporphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901024034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOTHEBAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60CJ5Z6JA4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
389
Citations
KW Bentley, SF Dyke - The Journal of Organic Chemistry, 1957 - ACS Publications
During the period of active growth of Papaver oriéntale the plant contains appreciable quantities of thebaine, but after the ripening and withering of the aerial plant very little, if any, of …
Number of citations: 6 pubs.acs.org
AR Battersby, RT Brown, JH Clements… - Chemical …, 1965 - pubs.rsc.org
… orientale plants into isothebaine (1.6%) but not … of isothebaine (IV) into thebaine (V) does not occur to any significant extent. The reverse conversion of thebaine into isothebaine has …
Number of citations: 26 pubs.rsc.org
H HARA, O HOSHINO, T ISHIGE… - Chemical and …, 1981 - jstage.jst.go.jp
… Synthesis of (i)—Isothebaine, (j;)-1-Hydroxy-2,9—dimethoxy-, (fl:)-1-Hydroxy-2,10-dimeth0xy—, and (j: ) —2, 10-Dimethoxy-ap0rphines, (d: ) -2,6-Dimethoxyhomomorphinandienone, and (i)-1-Hydroxy-2,10dimethoxyhomoaporphine …
Number of citations: 11 www.jstage.jst.go.jp
AR Battersby, TH Brown, JH Clements - Journal of the Chemical …, 1965 - pubs.rsc.org
The aim of this Series of Papers is outlined.(f)-Orientaline [as structure (I)], the suggested biosynthetic precursor of isothebaine (IV), is oxidised to afford racemic orientalinone [as …
Number of citations: 2 pubs.rsc.org
AR Battersby, TJ Brocksom, R Ramage - Journal of the Chemical …, 1969 - pubs.rsc.org
… (see 4) followed by dienol-benzene rearrangement to generate isothebaine (3). Tests of this … substances described are racemic, save natural isothebaine, and are fully characterised by …
Number of citations: 3 pubs.rsc.org
G Sariyar - Pure and applied chemistry, 2002 - degruyter.com
… pseudo-orientale (P4–P16) having a chromosome number of 2n = 42 and containing aporphine 5 type, isothebaine 5c as the major alkaloid should be considered as pure species. …
Number of citations: 53 www.degruyter.com
GB Lockwood - Phytochemistry, 1981 - Elsevier
… isothebaine and sanguinarine were isolated from callus cultures of Papaver bracteatum when grown on M & S medium with various hormonal supplements. The derived …
Number of citations: 20 www.sciencedirect.com
S Gross, RF Dawson - Biochemistry, 1963 - ACS Publications
… , and isothebaine. By removing labeledprecursor at a critical stage in seedling development, it was possible to show that labelfrom isothebaine … a shift from isothebaine to thebaine and …
Number of citations: 9 pubs.acs.org
R Sotnikova, V Kettmann, D Kostálová… - Methods and findings in …, 1997 - europepmc.org
… aporphine alkaloids, corytuberine, magnoflorine, isothebaine and isocorydine, on the isolated … Isothebaine and isocorydine showed relaxant properties in the rat aorta. They relaxed the …
Number of citations: 44 europepmc.org
JD Phillipson, A Scutt, A Baytop, N Özhatay… - Planta …, 1981 - thieme-connect.com
… These four samples contained isothebaine and alpinigenine … pseudo-orientate contained isothebaine, mecambridine and … as the major alkaloid with isothebaine, mecambridine and …
Number of citations: 35 www.thieme-connect.com

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